1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a biphenyl ether backbone linked to a propan-2-ol chain substituted with a 4-ethylpiperazine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-20(24)17-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18;;/h3-11,20,24H,2,12-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKCBALXZAKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with sodium ethoxide in ethanol.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine moiety. This can be done by reacting the biphenyl ether with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone. This can be achieved by reacting the intermediate product with epichlorohydrin in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight estimated based on structural analogs.
Pharmacological and Physicochemical Insights
- Solubility and Stability : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogs (e.g., ), facilitating formulation for injectables or oral tablets .
- Receptor Binding : Ethylpiperazine substituents may enhance lipophilicity and blood-brain barrier penetration compared to methyl or hydroxyphenyl groups (), suggesting CNS targeting .
- Antifungal vs.
Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, commonly referred to as Biphenyl Ethylpiperazine , is a complex organic compound with significant pharmacological potential. Its molecular formula is , and it has a molecular weight of approximately 413.38 g/mol. This compound's unique structure, which includes a biphenyl moiety and an ethylpiperazine unit, suggests potential interactions with various biological receptors, particularly those involved in neurotransmission.
Chemical Structure and Properties
The compound features:
- Biphenyl group : Enhances lipophilicity and potential receptor interactions.
- Propanol group : Contributes to solubility and biological activity.
- Ethylpiperazine unit : Known for its role in modulating neurotransmitter systems.
The dihydrochloride form increases the compound's solubility in aqueous environments, which is crucial for its bioavailability in therapeutic applications.
Pharmacological Potential
Research indicates that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : The compound is hypothesized to interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This could make it useful in treating neuropsychiatric disorders such as depression and anxiety.
- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors, particularly in pathways related to neuropharmacology. This suggests that Biphenyl Ethylpiperazine might also exhibit enzyme-modulating effects.
- Antidepressant Effects : Preliminary studies have indicated that derivatives of this compound may have antidepressant-like properties, warranting further investigation into its efficacy and mechanism of action.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Similar Derivatives : A study evaluated the antidepressant effects of structurally similar piperazine derivatives. The results indicated significant improvements in depressive symptoms in animal models, suggesting that modifications to the piperazine structure can enhance pharmacological activity .
- Binding Affinity Studies : Interaction studies using radiolabeled ligands revealed that compounds with similar biphenyl structures showed varying binding affinities to dopamine and serotonin receptors. This suggests that this compound may also interact with these critical neurotransmitter systems.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Interaction : The biphenyl structure may facilitate binding to various neurotransmitter receptors (e.g., serotonin and dopamine), modulating their activity and influencing mood regulation.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, suggesting that this compound may also affect levels of key neurotransmitters like serotonin and norepinephrine .
Comparative Analysis
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Molecular Formula | Key Features | Reported Activities |
|---|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-ol | C20H28N2O2 | Similar piperazine structure | Antidepressant effects |
| 4-Ethoxyphenyl-[3-(4-methylpiperazin-1-yl)propan-2-ol] | C21H30N2O2 | Piperazine and propanol motifs | Evaluated for antidepressant effects |
| 3-(4-Ethoxyphenyl)-N-(piperidinocarbonyl)-propanamide | C22H30N2O3 | Contains piperidine instead of piperazine | Studied for anti-inflammatory properties |
Q & A
Q. What computational strategies are effective in predicting the biological activity of this compound against targets like arachidonic acid 15-lipoxygenase (15-LOX)?
- Methodological Answer : Virtual screening using tools like LibDock and CDOCKER (as in ) can prioritize binding affinity. For instance, LibDock scores >150 (e.g., 156.52 for analogous compounds) and CDOCKER interaction energies <–35 kcal/mol suggest strong inhibition. Molecular dynamics simulations (200 ns trajectories) validate binding stability, with RMSD <2 Å indicating robust target engagement .
Q. How can researchers resolve contradictions in pharmacological data across different assay systems (e.g., cell-based vs. enzymatic assays)?
- Methodological Answer : Orthogonal validation is critical. For example, if cell-based assays show higher IC₅₀ than enzymatic assays, assess membrane permeability via PAMPA or Caco-2 models. emphasizes cross-referencing assay conditions (e.g., pH, co-factors) and using isothermal titration calorimetry (ITC) to confirm binding thermodynamics independently .
Q. What advanced analytical techniques are recommended for assessing the purity of dihydrochloride salts like this compound?
- Methodological Answer : Ion chromatography (IC) with conductivity detection quantifies chloride counterions (theoretical Cl⁻ content: ~12.5%). Impurity profiling via UPLC-MS/MS (C18 column, 0.1% formic acid gradient) identifies by-products like deethylated piperazine derivatives (referencing impurity standards in ). Residual solvents are analyzed per ICH Q3C guidelines using HS-GC .
Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural elucidation of this compound?
- Methodological Answer : Crystallize from ethanol/water (9:1) at 4°C. Data collection at 100 K using synchrotron radiation (λ = 0.71073 Å) improves resolution. Refinement via SHELXL ( ) with anisotropic displacement parameters (R1 < 0.05) ensures accuracy. Hydrogen bonding networks (e.g., O–H···Cl interactions) are mapped using Mercury software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
